REACTION_CXSMILES
|
[N:1]1[N:5]2[CH:6]=[CH:7][N:8]=[CH:9][C:4]2=[C:3]([C:10]([NH2:12])=O)[CH:2]=1.C(=O)([O-])O.[Na+].[OH-].[Na+]>P(Cl)(Cl)(Cl)=O>[N:1]1[N:5]2[CH:6]=[CH:7][N:8]=[CH:9][C:4]2=[C:3]([C:10]#[N:12])[CH:2]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
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6.66 g
|
Type
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reactant
|
Smiles
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N1=CC(=C2N1C=CN=C2)C(=O)N
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Name
|
|
Quantity
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80 mL
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Type
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solvent
|
Smiles
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P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
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200 mL
|
Type
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reactant
|
Smiles
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C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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was heated
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Type
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TEMPERATURE
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Details
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to reflux for 2.5 hours
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Duration
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2.5 h
|
Type
|
EXTRACTION
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Details
|
The mixture was extracted with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by flash chromatography (1:1 hexanes/ethyl acetate)
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Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=C2N1C=CN=C2)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 52.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |